Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio-
Overview
Description
The compound you’re asking about seems to be a derivative of urea and antipyrine. Urea is a common organic compound with the formula (NH2)2CO, and it’s a waste product produced by the body after metabolizing protein. Antipyrine is an analgesic and antipyretic compound .
Synthesis Analysis
Antipyrine derivatives can be synthesized from the condensation of a primary amine with a carbonyl group . For instance, Schiff bases, which are a class of organic compounds synthesized from the condensation of primary amines with carbonyl groups, have been used to create antipyrine derivatives .Molecular Structure Analysis
The molecular structure of antipyrine derivatives can be characterized by various techniques such as single-crystal X-ray diffraction and density functional theory (DFT) method .Chemical Reactions Analysis
Antipyrine derivatives can undergo various chemical reactions. For example, the coupling reaction of 4-antipyrinyl diazonium chloride with cyanoacetanilide in ethanol buffered with sodium acetate gives an antipyrinyl hydrazone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives can be characterized by techniques such as elemental analysis, electrical conductance in non-aqueous solvents, infrared and electronic spectra, and thermogravimetry .Mechanism of Action
Target of Action
It is known that antipyrine, a component of the compound, acts primarily in the central nervous system (cns) . It increases the pain threshold by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis .
Mode of Action
Antipyrine, a related compound, is thought to act primarily in the cns, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, cox-1, cox-2, and cox-3 enzymes involved in prostaglandin (pg) synthesis .
Biochemical Pathways
Given the known action of antipyrine, it can be inferred that the compound may influence the prostaglandin synthesis pathway .
Result of Action
Based on the known effects of antipyrine, it can be inferred that the compound may have analgesic and antipyretic effects .
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3,(H2,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXFDIIMXPTKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224967 | |
Record name | Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74051-60-8 | |
Record name | Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 3-(4-antipyrinyl)-1-cyclohexyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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